5-Cyclopropyl-1H-pyrazol-3(2H)-one

Übersicht

Beschreibung

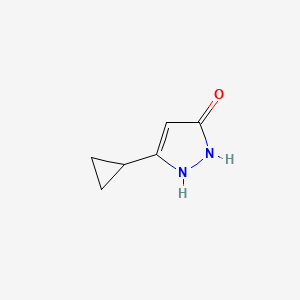

5-Cyclopropyl-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1,3-diketones or β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate cyclization and formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Annulation Reactions

The compound participates in domino reactions to construct polycyclic systems. When reacted with arylglyoxals under acidic conditions, it forms pyrazolo-fused heterocycles through multistep cyclization pathways:

Key steps include:

-

Double [3 + 2 + 1] heteroannulation with arylglyoxals, forming two new rings via tandem C–C and C–N bond formation .

-

Steric effects from the cyclopropyl group direct regioselectivity, favoring naphthyridines over diazocanes when bulky substituents are absent .

Cyclization Reactions

The cyclopropyl group enhances reactivity in ring-forming processes:

Substitution Reactions

The NH group at position 1 and the carbonyl group at position 3 serve as reactive sites:

Nucleophilic Substitution

Reaction with halogenated aromatics or heterocycles under basic conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,6-Dichloroquinazoline | K₂CO₃, DMF, 80°C | N-(Pyrazolyl)-quinazoline-2,4-diamine | 70–89% |

Acylation

Coupling with acrylamides or acid chlorides generates kinase inhibitor precursors :

textPyrazolone + Acryloyl chloride → N-Acylated derivatives (e.g., CDK12/13 inhibitors, yield: 50–65%)[4]

Condensation Reactions

The carbonyl group facilitates condensation with amines or aldehydes:

With Arylglyoxals

In DMF under microwave irradiation, condensation yields pyrrolo[2,3-c]pyrazoles :

text2 Equiv pyrazolone + 1 equiv arylglyoxal → Pyrrolo[2,3-c]pyrazole (yield: 34–52%)[1]

With Pyrimidine Derivatives

Nucleophilic substitution at pyrimidine chlorides produces kinase-targeting hybrids :

text5-Cyclopropylpyrazol-3-amine + 4-chloropyrimidine → Pyrazolo-pyrimidine hybrids (yield: 35–89%)[5]

Tautomerism and Rearrangements

The compound exhibits keto-enol tautomerism, influencing reactivity:

text3-Keto form ⇌ 3-Hydroxy-1H-pyrazole form

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

5-Cyclopropyl-1H-pyrazol-3(2H)-one has been investigated for its potential as an anticancer agent. Studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, a series of 3-amino-5-cyclopropyl-1H-pyrazole derivatives demonstrated promising activity against CDK2 and CDK16, suggesting their potential use in cancer treatment . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance selectivity and potency against specific cancer types.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole moiety exhibit antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves interference with microbial enzyme systems or cellular processes.

Drug Development

Targeting Kinases

The compound serves as a lead structure for developing kinase inhibitors. The flexibility and binding characteristics of the pyrazole scaffold allow it to interact with multiple kinase targets, which is advantageous in designing drugs for diseases such as cancer and inflammatory disorders . Notably, this compound has been utilized in synthesizing more complex inhibitors targeting p21-activated kinase (PAK4), which is implicated in various cancers .

Antileishmanial Agents

Recent studies have highlighted the efficacy of pyrazole derivatives against Leishmania species, responsible for leishmaniasis. Compounds derived from this compound have shown significant in vitro potency against Leishmania infantum, indicating their potential as effective treatments for this disease . The pharmacokinetic profiles of these compounds are also promising, suggesting they could lead to safe oral therapies.

Synthetic Applications

Building Block in Organic Synthesis

this compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules through various reactions. Its reactivity can be exploited to synthesize novel compounds with desired biological activities . For instance, it has been used in the synthesis of substituted quinazolines and other heterocycles that possess therapeutic potential.

Case Studies

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Vergleich Mit ähnlichen Verbindungen

- 3-Amino-5-cyclopropyl-1H-pyrazole

- 5-Amino-3-cyclopropylpyrazole

- 3-Cyclopropyl-1H-pyrazol-5-amine

Comparison: 5-Cyclopropyl-1H-pyrazol-3(2H)-one is unique due to the presence of the cyclopropyl group and the pyrazole ring. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable compound in various research and industrial applications. Its structural features allow for diverse chemical modifications, enhancing its utility in synthetic chemistry and drug design.

Biologische Aktivität

5-Cyclopropyl-1H-pyrazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclopropyl group at the 5-position. Its molecular formula is , and it has been identified as an important scaffold in drug discovery due to its ability to interact with various biological targets.

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of specific kinases, which are critical in various signaling pathways. For instance, it has shown efficacy against human dihydroorotate dehydrogenase (DHODH), a target involved in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis .

Antiparasitic Activity

In studies evaluating antiparasitic properties, this compound demonstrated significant activity against certain protozoan parasites. The compound's mechanism involves interference with metabolic pathways crucial for parasite survival .

Neurotropic Effects

Additionally, the compound has been investigated for neurotropic activity. Preclinical studies suggest potential benefits in neuroprotection and cognitive enhancement, although further research is needed to fully understand its effects on the central nervous system .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to the active sites of kinases and other enzymes, the compound can modulate their activity, leading to altered cellular signaling.

- Receptor Interaction : The compound may also interact with various receptors, influencing physiological responses such as inflammation and pain perception .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a notable study, this compound was evaluated for its antiviral properties against measles virus. The results indicated that the compound effectively inhibited viral replication in vitro, showcasing its potential as an antiviral agent .

Eigenschaften

IUPAC Name |

5-cyclopropyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAVRRIFDWJRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476793 | |

| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199125-36-5 | |

| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.